molecular formula C7H10N2O2S B2865530 Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate CAS No. 446275-88-3

Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B2865530
CAS No.: 446275-88-3
M. Wt: 186.23
InChI Key: QEDSFJZQKJPAKD-UHFFFAOYSA-N
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Description

Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate ( 446275-88-3) is a versatile chemical intermediate based on the 1,2,3-thiadiazole heterocyclic scaffold. This aromatic five-membered ring, containing sulfur and nitrogen atoms, is recognized as a privileged structure in medicinal chemistry for designing novel bioactive molecules . The core 1,2,3-thiadiazole structure is of significant interest in pharmaceutical and agrochemical research, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound serves as a crucial synthetic precursor for further chemical transformations. The ester functional group at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to a hydrazide, which can then be condensed with various aldehydes to yield hydrazide-hydrazone derivatives. These derivatives have shown promising in vitro antimicrobial activity , particularly against Gram-positive bacteria, making them valuable scaffolds in the search for new agents to address the problem of antibiotic resistance . With a molecular formula of C 7 H 10 N 2 O 2 S and a molecular weight of 186.23 g/mol, it is supplied as a solid . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

methyl 4-propan-2-ylthiadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4(2)5-6(7(10)11-3)12-9-8-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDSFJZQKJPAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of isopropylamine with carbon disulfide and methyl chloroformate under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate" are not available within the provided search results, the results do offer insights into the broader applications of thiadiazole derivatives in medicinal chemistry and related fields.

General Applications of 1,2,3-Thiadiazoles
1,2,3-Thiadiazole hybrid structures have demonstrated various biomedical activities, including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant protection applications .

Synthesis Methods for 1,2,3-Thiadiazoles
Various methods exist for synthesizing 1,2,3-thiadiazoles, including:

  • Microwave-Assisted Synthesis A method involving a series of reactions starting from hydrazides and culminating in substituted 1,2,3-thiadiazole-5-carboxylates .
  • Multi-Component Synthetic Strategies This involves reacting a thiadiazole derivative with an aldehyde and isocyanide component to yield 5-methyl substituted thiadiazole derivatives .
  • Ultrasonic Assisted Synthesis This approach uses ultrasonic irradiation to synthesize 4-benzylideneoxazole moiety containing 4-methyl-1,2,3-thiadiazoles .

Specific Example: this compound
this compound is available for early discovery researchers as part of a collection of unique chemicals . Sigma-Aldrich provides this product but does not collect analytical data for it . The buyer assumes responsibility for confirming the product's identity and purity .

Potential Applications in Cystic Fibrosis Research
Thiadiazole derivatives, particularly 1,2,4-thiadiazoles, have shown promise in rescuing the F508del-CFTR trafficking defect in CFBE41o – cells . This suggests a potential application in developing novel RNF5 inhibitors for cystic fibrosis treatment .

Antimicrobial Activity
Some derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have demonstrated in vitro antimicrobial activity, with some showing high bioactivity against certain microbes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Similarity Score (if available)
Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate C₇H₁₀N₂O₂S 186.23 Methyl ester, isopropyl group Reference compound
Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate C₈H₁₂N₂O₂S 200.26 Ethyl ester (vs. methyl) 0.88
1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride C₆H₁₂ClN₃S 193.70 Methanamine hydrochloride substituent N/A
Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate C₁₅H₁₈N₄O₃S₂ 366.46 Thiazole-thiadiazole hybrid, isobutyl ester N/A

Key Observations :

  • Ester Group Variations : Ethyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate (MW 200.26) differs only in the ester alkyl chain (ethyl vs. methyl), leading to increased lipophilicity and altered solubility .
  • Functional Group Substitution : Replacing the ester with a methanamine hydrochloride group (MW 193.70) introduces ionic character, enhancing water solubility but reducing volatility .
Physical and Chemical Properties
  • Volatility : The methyl ester’s shorter alkyl chain likely increases volatility compared to ethyl or isobutyl analogs, making it suitable for vapor-phase applications .
  • Solubility : The hydrochloride derivative (MW 193.70) is water-soluble, whereas neutral esters are more soluble in organic solvents .
  • Thermal Stability : Thiadiazole-thiazole hybrids (e.g., MW 366.46) may exhibit higher thermal stability due to extended aromaticity .

Biological Activity

Methyl 4-isopropyl-1,2,3-thiadiazole-5-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Overview of Thiadiazole Compounds

Thiadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. They are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific compound in focus, this compound, has shown promising results in various studies.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that thiadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for similar thiadiazole compounds have been reported as low as 1.95 µg/mL against Staphylococcus spp. and Enterococcus faecalis .
  • The compound has been noted to possess antifungal properties as well, contributing to its potential use in developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • In vitro tests have shown that derivatives of thiadiazoles can exhibit moderate to high cytotoxicity against several cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15) .
  • A structure–activity relationship (SAR) study indicated that substituents on the thiadiazole ring significantly influence its anticancer activity. For example, compounds with specific functional groups demonstrated IC50 values as low as 0.28 µg/mL against breast cancer cell lines .

While the precise mechanism of action for this compound is not fully elucidated, it is suggested that:

  • Target Interactions : The compound may interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and microbial resistance mechanisms .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that this compound exhibited strong antibacterial activity against resistant strains of Mycobacterium tuberculosis. The compound's effectiveness was compared with standard antibiotics, showing superior performance in certain assays .

Case Study 2: Anticancer Assessment

In another study focusing on anticancer properties, this compound was evaluated alongside other derivatives for their cytotoxic effects on various cancer cell lines. Results indicated that this compound had significant inhibitory effects on tumor growth in vitro, supporting its potential as an anticancer agent .

Summary Table of Biological Activities

Biological ActivityObservationsReference
AntimicrobialMIC values as low as 1.95 µg/mL against Gram-positive bacteria
AntifungalEffective against multiple fungal strains
AnticancerIC50 values ranging from 0.28 µg/mL to higher depending on structure
CytotoxicityModerate to high activity against various cancer cell lines

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